Ubiquinones

描述

Ubiquinones, also known as coenzyme Q, are a class of organic compounds belonging to the quinone family. They are widely distributed in plants, animals, and many types of bacteria. This compound play a crucial role in cellular respiration, specifically in the electron transport chain, where they function in conjunction with enzymes to facilitate oxidation-reduction processes .

准备方法

Synthetic Routes and Reaction Conditions: Ubiquinones can be synthesized through various chemical routes. One common method involves the condensation of a benzoquinone derivative with a polyisoprenoid side chain. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria or yeast are cultured in bioreactors, where they produce this compound as secondary metabolites. The fermentation process is optimized for yield and purity, and the this compound are subsequently extracted and purified using solvent extraction and chromatography techniques .

Types of Reactions:

Oxidation and Reduction: this compound undergo reversible oxidation and reduction reactions, forming ubiquinol (the reduced form) and ubiquinone (the oxidized form).

Substitution Reactions: this compound can participate in substitution reactions, where functional groups on the quinone ring are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Lewis acids, transition metal complexes.

Major Products:

Ubiquinol: The reduced form of ubiquinone, which is a key intermediate in cellular respiration.

Substituted Quinones: Products of substitution reactions, which can have various functional groups attached to the quinone ring.

科学研究应用

Biochemical Role of Ubiquinones

This compound function primarily as electron carriers in the mitochondrial respiratory chain, facilitating the production of adenosine triphosphate (ATP) through oxidative phosphorylation. They exist in two forms: ubiquinone (oxidized) and ubiquinol (reduced), each playing distinct roles in cellular metabolism and antioxidant defense.

Cardiovascular Health

This compound have been extensively studied for their cardiovascular benefits. Research indicates that CoQ10 supplementation can improve heart function and reduce cardiovascular mortality. A notable study demonstrated a significant reduction in NT-proBNP levels and improved echocardiographic scores among patients receiving CoQ10 compared to a placebo group .

Neurodegenerative Disorders

CoQ10 has shown promise in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Clinical trials have indicated that high-dose CoQ10 may slow disease progression and improve quality of life for patients suffering from these conditions . A randomized controlled trial involving patients with Parkinson's disease reported that ubiquinol significantly decreased UPDRS scores, indicating improved motor function .

Migraine Management

Recent studies suggest that CoQ10 may be effective in reducing the frequency and severity of migraines. Patients supplemented with CoQ10 experienced fewer migraine attacks compared to those on a placebo, highlighting its potential as a preventive treatment .

Cancer Therapy

Emerging evidence suggests that this compound may play a role in cancer treatment by enhancing the efficacy of conventional therapies and protecting against oxidative stress associated with cancer treatments . Some studies indicate that CoQ10 supplementation can improve the quality of life for cancer patients undergoing chemotherapy.

Antioxidant Properties

This compound are recognized for their antioxidant capabilities, which help mitigate oxidative stress—a contributing factor in many chronic diseases. However, recent studies challenge the extent of their antioxidant effects, suggesting that while they are crucial for mitochondrial function, their role as direct antioxidants may be overstated . This insight prompts further research into how this compound can be effectively utilized in clinical settings.

Cosmetic Applications

In cosmetic formulations, this compound are valued for their skin-protective properties. They are incorporated into anti-aging products due to their ability to combat oxidative damage and promote skin health . Studies indicate that topical application of ubiquinone can enhance skin hydration and elasticity, making it a popular ingredient in cosmeceuticals.

Research Case Studies

| Study | Application | Findings | Significance |

|---|---|---|---|

| Alehagen et al., 2024 | Cardiovascular Health | Reduced cardiovascular mortality (5.9% vs. 12.6%) | Supports CoQ10 as a preventive measure in heart disease |

| Johansson et al., 2024 | Quality of Life | More days out of hospital (1779 vs. 1533) | Indicates improved patient outcomes with CoQ10 supplementation |

| Dunning et al., 2024 | Disease Risk Reduction | Increased serum sulphydryl levels | Suggests potential for CoQ10 in reducing cardiovascular risk |

作用机制

Ubiquinones exert their effects primarily through their role in the electron transport chain. They act as electron carriers, shuttling electrons between different complexes in the mitochondrial membrane. This process generates a proton gradient, which drives the synthesis of adenosine triphosphate (ATP). This compound also function as antioxidants, protecting cells from oxidative damage by neutralizing free radicals .

相似化合物的比较

Plastoquinone: Functions in the electron transport chain of photosynthetic organisms.

Menaquinone (Vitamin K2): Involved in blood clotting and bone health.

Phylloquinone (Vitamin K1): Essential for photosynthesis in plants.

Uniqueness of Ubiquinones: this compound are unique in their dual role as electron carriers and antioxidants. Unlike plastoquinone, which is specific to photosynthetic organisms, this compound are found in a wide range of organisms, including animals and bacteria. Their ability to participate in both oxidation-reduction reactions and protect against oxidative stress sets them apart from other quinones .

生物活性

Ubiquinones, also known as coenzyme Q (CoQ), are a class of lipid-soluble compounds that play crucial roles in cellular bioenergetics and antioxidant defense. Primarily found in the mitochondrial membranes, this compound are essential for the electron transport chain, facilitating ATP production through oxidative phosphorylation. This article explores the biological activities of this compound, focusing on their biochemical roles, antioxidant properties, and clinical implications.

Structure and Function

This compound are characterized by a long isoprenoid side chain, which varies in length among different organisms. The most studied form, CoQ10 (ubiquinone), is composed of a 10-unit isoprenoid tail and is prevalent in human tissues. This compound exist in two forms: oxidized (ubiquinone) and reduced (ubiquinol). The interconversion between these forms is vital for their function in redox reactions.

Biochemical Roles

- Electron Transport Chain : Ubiquinone acts as a mobile electron carrier within the mitochondrial respiratory chain. It accepts electrons from complex I (NADH:ubiquinone oxidoreductase) and complex II (succinate:ubiquinone oxidoreductase) and transfers them to complex III (ubiquinol-cytochrome c oxidoreductase), facilitating ATP synthesis .

- Antioxidant Activity : Ubiquinone exhibits potent antioxidant properties by scavenging free radicals and preventing lipid peroxidation. Ubiquinol can regenerate vitamin E from its oxidized form, enhancing membrane protection against oxidative stress .

- Pro-oxidant Role : Under certain conditions, ubiquinone can act as a pro-oxidant, generating reactive oxygen species (ROS). This dual role is significant in signaling pathways related to apoptosis and cellular stress responses .

Cardiovascular Health

Recent clinical studies have highlighted the benefits of ubiquinone supplementation in cardiovascular health. A meta-analysis of 28 randomized controlled trials indicated that CoQ10 supplementation significantly reduces cardiovascular mortality in patients with heart failure . The Q-Symbio study demonstrated improved symptoms and survival rates among patients receiving CoQ10 compared to placebo .

Aging and Neurodegenerative Diseases

Ubiquinone levels decline with age, correlating with increased oxidative stress and mitochondrial dysfunction. Supplementation has been proposed as a therapeutic strategy for age-related diseases such as Alzheimer's and Parkinson's disease due to its neuroprotective effects .

Research Findings

Table 1 summarizes key findings from various studies regarding the biological activity of this compound:

Q-Symbio Study

The Q-Symbio study was a two-year randomized controlled trial involving patients with chronic heart failure. Participants receiving CoQ10 showed significant improvements in functional capacity, quality of life, and reduced hospitalization rates compared to those on placebo . Long-term follow-up revealed sustained benefits even after cessation of supplementation.

KiSel-10 Study

This study explored the effects of CoQ10 combined with selenium on elderly patients with heart failure. Results indicated improved cardiac function and reduced oxidative stress markers, suggesting a synergistic effect between these compounds .

化学反应分析

Redox Reactions

Ubiquinones are central to cellular respiration because of their ability to accept and donate electrons. This redox activity relies on the quinone ring's capacity to undergo reduction to a semiquinone radical (CoQH- ) and further reduction to ubiquinol (CoQH2) .

-

Reduction: The reduction of ubiquinone (CoQ) to ubiquinol (CoQH2) occurs in two steps, each involving the acceptance of one electron and one proton .

The semiquinone intermediate (CoQH- ) is a free radical, stabilized by the environment within the enzyme's active site . The reduction potentials of this compound are influenced by the surrounding environment, including the polarity and pH of the medium .

-

Data Table 1: Reduction Potentials of this compound

| Ubiquinone Type | Reduction Potential (mV vs. SHE) | Conditions | Reference |

|---|---|---|---|

| CoQ1 | +110 | pH 7.0 | Inferred from similar compounds and redox chemistry principles |

| CoQ10 | +90 | Membrane environment |

Note: SHE stands for Standard Hydrogen Electrode. Exact values may vary based on specific experimental conditions and measurement techniques.

Protonation Reactions

The reduction of ubiquinone is tightly coupled with protonation reactions. The quinone ring accepts protons concurrently with electrons, leading to the formation of ubiquinol. This process is crucial in proton translocation across the inner mitochondrial membrane, contributing to the electrochemical gradient necessary for ATP synthesis .

-

Protonation Mechanism: During the electron transport chain, as ubiquinone accepts electrons, protons are taken up from the mitochondrial matrix. The resulting ubiquinol then diffuses through the lipid bilayer to the proton-pumping complexes . The protonation states of ubiquinone and its reduced forms are critical for understanding the energy transduction mechanism in biological systems .

Reactions with Reactive Oxygen Species (ROS)

This compound can interact with reactive oxygen species (ROS), acting both as antioxidants and pro-oxidants depending on the conditions .

-

Antioxidant Role: Ubiquinol (CoQH2) can directly react with ROS, such as superoxide radicals (O2- −) and hydrogen peroxide (H2O2), to neutralize them . This antioxidant activity helps protect cell membranes and lipoproteins from oxidative damage.

-

-

Pro-oxidant Role: Under certain conditions, the semiquinone radical (CoQH- ) can donate an electron to molecular oxygen, regenerating ubiquinone and producing superoxide radicals . This pro-oxidant activity is typically associated with complex I inhibition or under conditions of high oxidative stress.

-

Data Table 2: Reactions of this compound with ROS

| Reaction Type | Reactant | Product(s) | Conditions |

|---|---|---|---|

| Antioxidant | CoQH2, O2- − | CoQ, H2O2 | High CoQH2 concentration, presence of superoxide dismutase |

| Antioxidant | CoQH2, H2O2 | CoQ, H2O | Presence of catalase or glutathione peroxidase |

| Pro-oxidant | CoQH- , O2 | CoQ, O2- − | Complex I inhibition, high oxygen tension |

Reactions with Quinone Reductases

This compound are substrates for various quinone reductases, including NAD(P)H quinone oxidoreductase 1 (NQO1), which catalyze the two-electron reduction of quinones to hydroquinones .

-

NQO1 Activity: NQO1 protects cells from quinone toxicity by converting quinones to hydroquinones, which are then conjugated and detoxified . This enzyme plays a critical role in cellular defense against oxidative stress and electrophilic compounds.

-

-

Other Quinone Reductases: Other enzymes, such as mitochondrial complex I (NADH:ubiquinone oxidoreductase), also catalyze ubiquinone reduction as part of the electron transport chain .

Reactions with Artificial this compound

Artificial this compound, or synthetic analogs, have been developed to study specific aspects of ubiquinone chemistry and biochemistry. These analogs can exhibit diverse reaction behaviors, providing insights into the structural dynamics and mechanisms of ubiquinone-related processes .

-

Oversized this compound: Studies using oversized this compound have questioned the traditional ubiquinone-access channel model in mitochondrial respiratory complex I, suggesting alternative access paths and structural dynamics .

-

Photoreactive this compound: Photoreactive this compound are used to label and identify ubiquinone-binding sites in enzymes and membranes . These compounds contain photoactivatable groups that, upon irradiation, form covalent bonds with nearby amino acid residues.

Isomerization Reactions

Isomerization reactions of this compound, particularly involving the isoprenoid side chain, can influence their membrane dynamics and interactions with proteins .

-

Cis-Trans Isomerization: The isoprenoid units in the side chain can undergo cis-trans isomerization, affecting the molecule's shape and flexibility . This isomerization can modulate the ubiquinone's ability to diffuse within the lipid bilayer and interact with specific binding sites.

-

Implications for Membrane Dynamics: The distribution and mobility of this compound in membranes are influenced by the isomeric state of their isoprenoid chains, which in turn affects their efficiency in electron transport .

Complex I and Ubiquinone Binding

Ubiquinone's interaction with Complex I is vital for cellular respiration, involving intricate binding and reduction mechanisms .

-

Binding Affinity: Research indicates that the length of the isoprenoid chain affects ubiquinone's binding affinity to Complex I . Longer chains enhance affinity and facilitate efficient transfer along the binding channel, which organizes them for product release.

-

Channel Dynamics: The binding channel in Complex I enhances the affinity for long-chain quinones and assists in their transfer, thereby optimizing redox catalysis to proton pumping for energy conversion .

属性

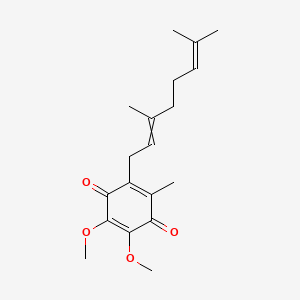

IUPAC Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O4/c1-12(2)8-7-9-13(3)10-11-15-14(4)16(20)18(22-5)19(23-6)17(15)21/h8,10H,7,9,11H2,1-6H3/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQWBSBBCSFQGC-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019698 | |

| Record name | Ubiquinone Q2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ubiquinone-2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

606-06-4, 7704-04-3, 1339-63-5 | |

| Record name | Coenzyme Q2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ubiquinone Q2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ubiquinone Q2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007704043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ubiquinone Q2 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08690 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ubiquinone Q2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ubiquinones | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UBIQUINONE Q2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7T5V2W47R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ubiquinone-2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。